2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide
Description
2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH functional group, which is derived from the condensation of hydrazine with aldehydes or ketones. This particular compound features a fluorophenyl group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C17H16FN3O3 |
|---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)ethylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-11(12-3-5-13(18)6-4-12)20-21-17(23)16(22)19-14-7-9-15(24-2)10-8-14/h3-10H,1-2H3,(H,19,22)(H,21,23) |
InChI Key |
RGBVBWMBLOKZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazines or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets in biological systems. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
- (E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, 2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE is unique due to the presence of both fluorophenyl and methoxyphenyl groups. This combination of functional groups can enhance its reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
